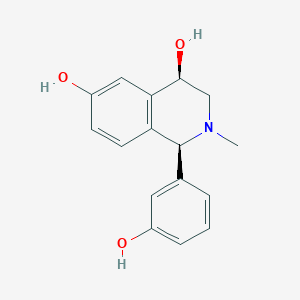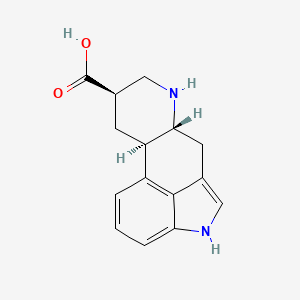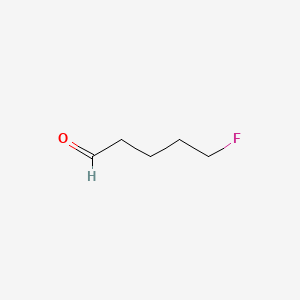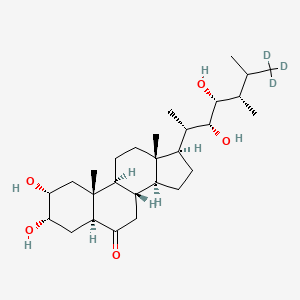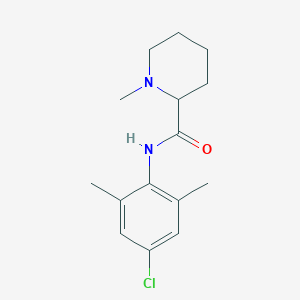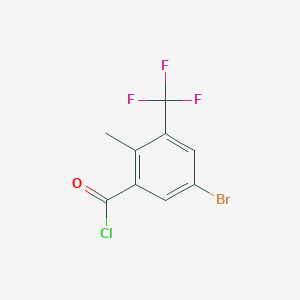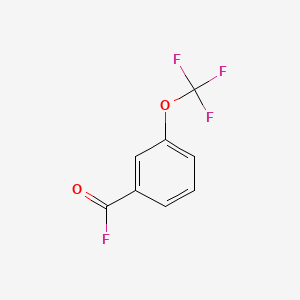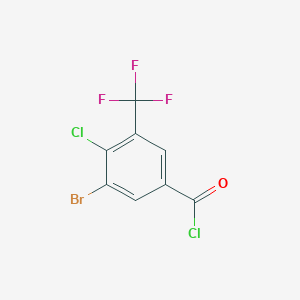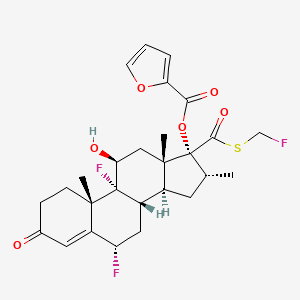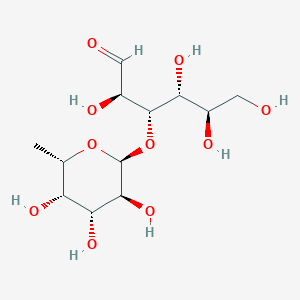
3-O-alpha-L-Fucopyranosyl-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-alpha-L-Fucopyranosyl-D-glucose can be synthesized through chemical or biological methods. The chemical synthesis involves the reaction of fucose and glucose under specific conditions, often catalyzed by enzymes .
Industrial Production Methods: In industrial settings, the compound is typically produced using enzymatic catalysis, where enzymes facilitate the reaction between fucose and glucose. This method is preferred due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions: 3-O-alpha-L-Fucopyranosyl-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-O-alpha-L-Fucopyranosyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying glycosylation processes and carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of various biochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-O-alpha-L-Fucopyranosyl-D-glucose involves its interaction with specific molecular targets and pathways. It can modulate glycosylation processes, affecting the function of glycoproteins and glycolipids. This modulation can influence various biological processes, including cell signaling and immune responses .
Comparison with Similar Compounds
3-O-beta-D-Galactopyranosyl-D-glucose: Another glycoside with similar structural features but different biological activities.
3-O-alpha-D-Glucopyranosyl-D-glucose: Shares the glucose component but differs in the attached sugar moiety.
Uniqueness: 3-O-alpha-L-Fucopyranosyl-D-glucose is unique due to its specific combination of fucose and glucose, which imparts distinct biological and chemical properties. Its ability to modulate glycosylation processes sets it apart from other similar compounds .
Properties
CAS No. |
56822-52-7 |
|---|---|
Molecular Formula |
C12H22O10 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8+,9+,10-,11+,12-/m0/s1 |
InChI Key |
WFLGVJKIXANXQV-KWMLHIKPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


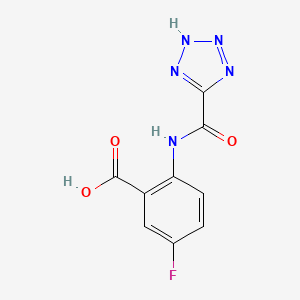
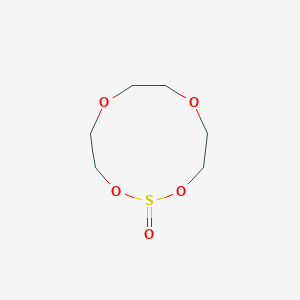
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
